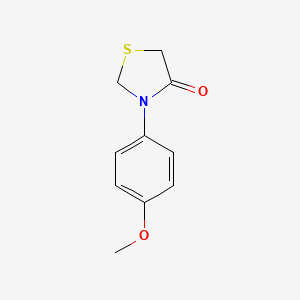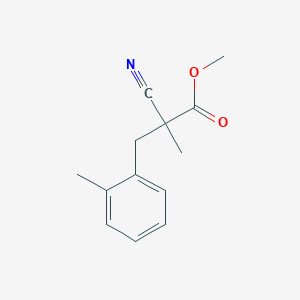![molecular formula C22H30N2O3S B2519386 N-(1-adamantylmethyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide CAS No. 880414-38-0](/img/structure/B2519386.png)
N-(1-adamantylmethyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-adamantylmethyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide, commonly known as AM404, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of the endocannabinoid transporter, which makes it an attractive candidate for research in the field of pain management and neuroprotection.
Mechanism of Action
The mechanism of action of AM404 involves the inhibition of the endocannabinoid transporter, which leads to an increase in the levels of anandamide in the brain. Anandamide is an endogenous cannabinoid that binds to the CB1 receptor, which is involved in the modulation of pain perception. The increased levels of anandamide produced by AM404 lead to the activation of the CB1 receptor, which results in analgesic effects.
Biochemical and Physiological Effects:
AM404 has been shown to produce a range of biochemical and physiological effects in animal models of pain and neuroinflammation. Studies have demonstrated that AM404 can reduce the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of neuroinflammatory diseases.
Advantages and Limitations for Lab Experiments
AM404 has several advantages for lab experiments, including its high potency and selectivity for the endocannabinoid transporter. However, the limitations of AM404 include its poor solubility in water and its potential for non-specific effects on other transporters.
Future Directions
There are several future directions for research on AM404, including its potential therapeutic applications in the treatment of neuroinflammatory diseases, such as multiple sclerosis and Alzheimer's disease. Additionally, research could focus on the development of more potent and selective inhibitors of the endocannabinoid transporter, which could lead to the development of more effective treatments for pain management and neuroprotection.
Conclusion:
In conclusion, AM404 is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications in the field of pain management and neuroprotection. The compound's mechanism of action involves the inhibition of the endocannabinoid transporter, which leads to an increase in the levels of anandamide in the brain. While there are limitations to the use of AM404 in lab experiments, its potential for future research and development is promising.
Synthesis Methods
The synthesis of AM404 involves the reaction of 1-adamantylmethylamine with 2-chloro-N-(2-phenylethyl)acetamide, followed by the reaction of the resulting product with methylsulfonyl chloride. The final product is obtained after purification through recrystallization.
Scientific Research Applications
AM404 has been extensively studied for its potential therapeutic applications in the field of pain management, neuroprotection, and neuroinflammation. Studies have shown that AM404 can inhibit the uptake of the endocannabinoid anandamide, which leads to an increase in the levels of this endogenous cannabinoid in the brain. This increase in anandamide levels has been shown to produce analgesic effects in animal models of pain.
properties
IUPAC Name |
N-(1-adamantylmethyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-24(28(26,27)8-7-17-5-3-2-4-6-17)15-21(25)23-16-22-12-18-9-19(13-22)11-20(10-18)14-22/h2-8,18-20H,9-16H2,1H3,(H,23,25)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQVQJAOBRODIE-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC12CC3CC(C1)CC(C3)C2)S(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)NCC12CC3CC(C1)CC(C3)C2)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide](/img/structure/B2519303.png)
![[1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-fluorobenzenesulfonate](/img/structure/B2519304.png)
![Benzo[d][1,3]dioxol-5-yl(4-cyclopropylidenepiperidin-1-yl)methanone](/img/structure/B2519305.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2519310.png)

![2-(5-chlorothiophene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2519314.png)

![4-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2519316.png)

![1-(2-(azepan-1-yl)-2-oxoethyl)-3-(4-fluorophenyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2519319.png)
![8-(2-Chloroacetyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2519321.png)
![N-(4-methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2519323.png)
